molecular formula C25H27N3O3 B2429424 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide CAS No. 693241-06-4

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide

Cat. No. B2429424
CAS RN: 693241-06-4
M. Wt: 417.509
InChI Key: DFDOBWAFGIWGLD-UHFFFAOYSA-N
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Description

The compound “2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide” is a chemical compound with the linear formula C25H27N3O3 . It’s a part of a class of compounds that have been studied for their therapeutic potential .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and its chemical structures were confirmed by physicochemical and spectral characteristics . Another compound, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, was obtained in good yield via a three-step protocol .


Molecular Structure Analysis

The molecular structure of similar compounds has been assigned by High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the alpha1-adrenergic receptors have been a significant target for various neurological conditions treatment. Compounds like 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles, their 5 substituted derivatives, and structurally similar, arylpiperazine based alpha1-adrenergic receptors antagonists have been subjects of comparative analysis .

Scientific Research Applications

Memory Enhancement

  • Memory Improvement in Mice : A study synthesized a compound structurally similar to 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide, focusing on memory enhancement in mice. The compound demonstrated significant effects on memory ability, as assessed through swimming maze tests (Li Ming-zhu, 2008).

Antitumor Activity

  • Potential Anticancer Properties : Some derivatives of this compound have shown promising results in antitumor studies. For instance, certain derivatives exhibited notable antiproliferative activity against various cancer cell lines (Jingchao Xin et al., 2018).

Radiotracer Development

  • D3 Receptor Imaging : A derivative of the compound, labeled with carbon-11, was explored as a potential radiotracer for D3 receptor imaging in positron emission tomography (PET) studies. While promising in rats, the compound did not show the desired pharmacological profile in nonhuman primates (B. Kuhnast et al., 2006).

Enzyme Inhibition

  • Acetylcholinesterase Inhibition : Derivatives of the compound were synthesized and tested for their inhibitory activity on acetylcholinesterase (AChE), a key enzyme in the nervous system. The studies revealed significant inhibition rates, suggesting potential applications in treating neurological disorders (L. Yurttaş et al., 2013).

Anti-Ischemic Activity

  • Protection Against Cerebral Infarction : Cinnamide derivatives of the compound demonstrated effective activity against neurotoxicity induced by glutamine in PC12 cells. In vivo experiments also indicated good protective effects on cerebral infarction (Jian-gang Zhong et al., 2018).

Anticonvulsant Activity

  • Epilepsy Treatment : New acetamide derivatives were synthesized and evaluated for their anticonvulsant activity, showing promising results in animal models of epilepsy. Some compounds also exhibited significant analgesic activity, without impairing motor coordination (J. Obniska et al., 2015).

Central Nervous System Agents

  • Anxiolytic and Muscle Relaxant Properties : New derivatives were synthesized and evaluated as central nervous system agents, displaying potent anxiolytic and skeletal muscle relaxant activity in mice (S. Verma et al., 2017).

Antimicrobial Activity

  • Antibacterial and Antifungal Properties : N-aryl substituted phenyl acetamide analogs of the compound were synthesized and tested for their antimicrobial activities, with some compounds demonstrating active properties against various pathogens (G. Kumar et al., 2019).

Mechanism of Action

Future Directions

The future directions for research into compounds like “2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide” could involve further exploration of their therapeutic potential. For example, compounds with similar structures have shown alpha1-adrenergic affinity and have been identified as promising lead compounds for the treatment of various neurological conditions .

properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-30-22-13-9-21(10-14-22)28-17-15-27(16-18-28)19-25(29)26-20-7-11-24(12-8-20)31-23-5-3-2-4-6-23/h2-14H,15-19H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDOBWAFGIWGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide

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